molecular formula C10H18O7 B14452059 3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid CAS No. 73412-07-4

3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid

Cat. No.: B14452059
CAS No.: 73412-07-4
M. Wt: 250.25 g/mol
InChI Key: IQEIHOWHDPGLTQ-UHFFFAOYSA-N
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Description

The compound “3-oxobutanoic acid; propane-1,2-diol; prop-2-enoic acid” is a combination of three distinct chemical entities: 3-oxobutanoic acid, propane-1,2-diol, and prop-2-enoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

3-Oxobutanoic Acid

3-oxobutanoic acid undergoes various reactions including:

Propane-1,2-Diol

Propane-1,2-diol participates in:

Prop-2-enoic Acid

Prop-2-enoic acid undergoes:

Scientific Research Applications

3-Oxobutanoic Acid

Propane-1,2-Diol

Prop-2-enoic Acid

Comparison with Similar Compounds

3-Oxobutanoic Acid

Similar compounds include acetoacetate and beta-hydroxybutyrate. 3-oxobutanoic acid is unique due to its role as a precursor in ketone body synthesis .

Propane-1,2-Diol

Similar compounds include ethylene glycol and 1,3-propanediol. Propane-1,2-diol is preferred in many applications due to its lower toxicity .

Prop-2-enoic Acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique for its ability to form superabsorbent polymers .

Properties

CAS No.

73412-07-4

Molecular Formula

C10H18O7

Molecular Weight

250.25 g/mol

IUPAC Name

3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid

InChI

InChI=1S/C4H6O3.C3H8O2.C3H4O2/c1-3(5)2-4(6)7;1-3(5)2-4;1-2-3(4)5/h2H2,1H3,(H,6,7);3-5H,2H2,1H3;2H,1H2,(H,4,5)

InChI Key

IQEIHOWHDPGLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.CC(=O)CC(=O)O.C=CC(=O)O

Origin of Product

United States

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